
Tetra(3-hydroxyphenyl)porphyrin
Overview
Description
Tetra(3-hydroxyphenyl)porphyrin (THPP) is a meso-substituted porphyrin derivative with hydroxyl groups at the 3-position of each phenyl ring. Its molecular structure (C₄₄H₃₀N₄O₄) distinguishes it from simpler analogues like 5,10,15,20-tetraphenylporphyrin (TPP) by introducing polar hydroxyl substituents, which enhance solubility and alter electronic properties . THPP is synthesized via mixed-aldehyde condensation of 3-hydroxybenzaldehyde and pyrrole, often under microwave irradiation or silica gel-supported conditions . Key applications include photodynamic therapy (PDT), catalysis, and sensor development due to its tunable photophysical and redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetra(3-hydroxyphenyl)porphyrin typically involves the Adler method, which entails the condensation of pyrrole with 3-hydroxybenzaldehyde in the presence of an acid catalyst, such as propionic acid. The reaction is carried out under reflux conditions, and the resulting porphyrin is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs scalable techniques such as microwave-assisted synthesis or mechanochemistry to enhance yield and reduce reaction times. These methods are designed to be more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Tetra(3-hydroxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to quinones under specific conditions.
Reduction: The porphyrin ring can be reduced to form chlorins or bacteriochlorins.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chlorins or bacteriochlorins.
Substitution: Various functionalized porphyrins depending on the substituents introduced.
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview of PDT:
Photodynamic therapy is a non-invasive treatment that utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, leading to the destruction of targeted cells, including cancerous and microbial cells.
Role of mTHPP:
- Photosensitizer Efficacy: mTHPP has been studied for its effectiveness as a photosensitizer due to its ability to generate ROS when exposed to light. Research has shown that conjugating mTHPP with quantum dots (QDs) enhances its efficacy in PDT applications. For instance, a study demonstrated that the conjugate of ZnCuInS/ZnS QDs with mTHPP exhibited a 72% reduction in cell viability against murine metastatic melanoma cells upon LED irradiation, significantly outperforming mTHPP alone (1%) and bare QDs (19%) .
- Antimicrobial Activity: In addition to its anticancer properties, mTHPP has shown promising antibacterial activity. The same study indicated that the mTHPP-QD conjugate had a superior antibacterial effect against E. coli, even without light activation .
Fluorescence Probing
Detection of Phospholipids:
mTHPP has potential applications as a fluorescence probe for the detection of phospholipids in biological systems. A study highlighted its ability to detect phospholipids through supramolecular interactions, suggesting its utility in biochemical assays and cellular imaging .
Optoelectronic Applications
Material Properties:
The unique opto-electronic properties of mTHPP make it suitable for developing new materials in electronic devices. Its synthesis and characterization have been explored extensively, revealing its potential as a precursor for materials used in organic photovoltaics and light-emitting diodes (LEDs) .
Data Tables
Case Studies
- Photodynamic Therapy Efficacy:
- Fluorescence Probing:
Mechanism of Action
The mechanism of action of tetra(3-hydroxyphenyl)porphyrin in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species induce cellular damage and apoptosis in cancer cells. The hydroxyphenyl groups enhance the compound’s solubility and cellular uptake, improving its efficacy as a photosensitizer .
Comparison with Similar Compounds
2.1. Structural and Substituent Effects
Substituents at the meso-positions critically influence porphyrin behavior. Below is a comparative analysis:
- Solubility : THPP’s hydroxyl groups improve aqueous solubility compared to TPP and halogenated derivatives, making it more suitable for biological applications .
- Electronic Properties: Methoxy (electron-donating) and halogen (electron-withdrawing) substituents shift absorption spectra and redox potentials. THPP exhibits a bathochromic shift in acidic/alkaline conditions due to hydroxyl deprotonation .
2.2. Metal Complexes and Catalytic Activity
Metalation with transition metals modifies porphyrin reactivity:
- Mn Complexes : Mn(III)-THPP exhibits unique bathochromic emission shifts in silica hybrids, unlike Mn-TPP, due to hydroxyl group interactions .
2.4. Electrochemical and Sensing Properties
Substituents and metalation influence electrochemical behavior:
- THPP vs. Pt-Porphyrins : Platinum complexes (e.g., Pt-TAPP) show superior fluorescence for H₂O₂ sensing, while THPP’s hydroxyl groups enable pH-responsive behavior .
Biological Activity
Tetra(3-hydroxyphenyl)porphyrin (THPP) is a synthetic porphyrin compound that has been extensively studied for its biological activities, particularly in the fields of photodynamic therapy (PDT), antibacterial and anticancer applications. This article delves into the various biological activities associated with THPP, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
- Molecular Formula : C₄₄H₃₀N₄O₄
- Molar Mass : 678.73 g/mol
- Density : 1.401 g/cm³ (predicted)
- Melting Point : >320 °C
- CAS Number : 22112-79-4
Mechanisms of Biological Activity
-
Photodynamic Therapy (PDT) :
- THPP has shown significant potential as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light activation. This process leads to cell death in targeted cancer cells.
- A study reported an in vitro cytotoxicity IC50 value of 6.80 μg/mL for THPP in human colorectal adenocarcinoma (HT-29) cells, indicating its effectiveness as a sensitizer for PDT .
- Antibacterial Activity :
- Antioxidant Properties :
- Anticancer Properties :
Table 1: Summary of Biological Activities of this compound
Case Study: Photodynamic Efficacy
A significant study evaluated the photodynamic efficacy of THPP in vitro against HT-29 cells. The results demonstrated that THPP effectively localized within the cancer cells and induced substantial cell death upon light exposure, confirming its potential as a therapeutic agent in PDT.
Hybrid Nanomaterials
Recent advancements have explored the combination of THPP with gold nanoparticles to enhance its detection capabilities for specific biomolecules such as 4-aminosalicylic acid (PAS). This hybrid material showed a linear correlation between absorption intensity and PAS concentration, indicating potential applications in drug monitoring .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Tetra(3-hydroxyphenyl)porphyrin, and how do they compare in yield and purity?
The Adler-Longo method is a foundational synthesis route, involving the condensation of pyrrole with 3-hydroxybenzaldehyde under reflux in propionic acid, yielding ~20% purity. Microwave-assisted synthesis (MWAS) significantly improves efficiency, achieving >90% yield in 10–15 minutes using small solvent volumes and controlled temperature (140–160°C) . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the free base, followed by recrystallization for analytical-grade purity.
Q. How is this compound characterized spectroscopically?
Key characterization includes:
- UV-Vis spectroscopy : Distinct Soret band (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions. Solvent polarity shifts these bands (e.g., bathochromic shift in DMF vs. CHCl₃) .
- NMR : Free base porphyrins show characteristic β-pyrrolic protons at δ 8.7–8.9 ppm and meta-hydroxyphenyl protons at δ 7.2–7.5 ppm .
- Fluorescence : Emission peaks at 650–720 nm with quantum yields (~0.15 in THF) sensitive to aggregation .
Q. What role does this compound play in photodynamic therapy (PDT)?
As a photosensitizer, it generates singlet oxygen (¹O₂) under red-light irradiation (λ > 630 nm), inducing apoptosis in cancer cells. Its meta-hydroxyphenyl groups enhance solubility and reduce aggregation compared to para-substituted analogs, improving cellular uptake . Studies show IC₅₀ values of ~5 µM against melanoma (B16-F10) under optimized PDT conditions .
Q. What are the solubility challenges associated with this compound in aqueous systems?
The compound exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic phenyl groups. Strategies include:
- Conjugation with hydrophilic moieties : Covalent attachment to quantum dots (e.g., ZnCuInS/ZnS) enhances dispersion and enables targeted delivery .
- Formulation in micelles : Encapsulation in Pluronic® F127 increases solubility 10-fold .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and scalability of this compound?
MWAS reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) and increases yields (>90%) by enabling rapid, uniform heating. Closed-vessel conditions minimize solvent use (5–10 mL per gram precursor), making it scalable for gram-scale production . Post-synthesis, automated flash chromatography systems streamline purification.
Q. What strategies enhance the photodynamic efficacy of this compound in complex biological environments?
- Hybrid nanomaterials : Conjugation with ZnCuInS/ZnS quantum dots improves ¹O₂ generation by 40% due to Förster resonance energy transfer (FRET) .
- Targeted functionalization : Introducing 4-carboxymethylphenyl groups improves lysosomal localization, doubling cytotoxicity in HEp2 cells .
- Dual PDT/antibacterial systems : Combining with Ag⁺-selective ionophores enables simultaneous biofilm disruption and bacterial eradication .
Q. How can computational modeling aid in understanding the electronic properties of this compound derivatives?
Time-dependent density functional theory (TDDFT) predicts hyperporphyrin effects in acidic environments, showing protonation at β-pyrrolic nitrogens red-shifts absorption bands by ~30 nm . Molecular dynamics simulations reveal aggregation kinetics, guiding substituent design to minimize self-quenching .
Q. What methodologies are used to assess the cytotoxicity and biocompatibility of this compound-based agents?
- In vitro assays : MTT testing on normal (V79) and cancer (T98G) cells under dark/light conditions confirms selective toxicity (e.g., 80% viability in normal cells vs. 20% in cancer cells post-PDT) .
- In vivo models : BALB/c mice studies show no acute toxicity at 160 mg/kg, but chronic exposure induces mild hepatotoxicity (ALT elevation) .
Q. How do structural modifications of this compound influence its aggregation behavior in aqueous solutions?
Substituent polarity dictates aggregation:
- Hydroxyl groups : Meta-substitution reduces π-π stacking vs. para-substituted analogs, lowering aggregation by 50% .
- Metal insertion : Zn(II) complexes exhibit tighter aggregation (H-aggregates) with quenched fluorescence, while free bases form J-aggregates with red-shifted emission .
Q. What approaches resolve contradictions in reported photophysical data for this compound across studies?
Discrepancies in fluorescence lifetimes (e.g., 8 ns vs. 12 ns) arise from solvent polarity, excitation wavelength, and aggregation state. Standardized protocols (e.g., degassed DMSO, 77 K measurements) and time-resolved fluorescence microscopy mitigate variability .
Properties
IUPAC Name |
3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUELZXZJXUXJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025582 | |
Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22112-79-4 | |
Record name | 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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